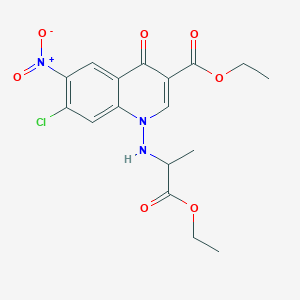
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran (PMBP) is an organic compound that is used in various scientific research applications. PMBP has been found to have a variety of biochemical and physiological effects and is an important compound for the study of various biological processes. PMBP is an important tool for understanding the mechanisms of action of various drugs and compounds, as well as for developing new drugs and compounds.
Aplicaciones Científicas De Investigación
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran has a wide range of scientific research applications. It has been used in studies of enzyme kinetics, in studies of the effects of drugs on various biological processes, and in studies of the effects of environmental pollutants on various biological systems. This compound has also been used in studies of the effects of various hormones on various physiological processes, as well as in studies of the effects of various drugs on the nervous system.
Mecanismo De Acción
The exact mechanism of action of 2,2-Pentamethylen-4-piperidino-2H-1-benzopyran is not known. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. This compound also appears to interact with a variety of other enzymes and proteins, which may be involved in the regulation of various biological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the regulation of inflammation, pain, and other physiological processes. This compound has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and compounds, and has been found to be involved in the regulation of various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Pentamethylen-4-piperidino-2H-1-benzopyran for laboratory experiments is that it is a relatively stable compound and is not easily degraded by environmental factors. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, one of the main limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in experiments that require the use of aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 2,2-Pentamethylen-4-piperidino-2H-1-benzopyran. One potential direction is to use this compound to develop new drugs or compounds that can be used to treat various diseases and disorders. Additionally, this compound could be used to develop new compounds that can be used to regulate various biological processes, such as inflammation, pain, and other physiological processes. This compound could also be used to study the effects of various environmental pollutants on various biological systems, as well as to study the effects of various drugs on the nervous system. Finally, this compound could be used to develop new compounds that can be used to modulate the activity of various enzymes involved in the metabolism of drugs and compounds.
Métodos De Síntesis
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran can be synthesized by a number of methods. One method involves the reaction of 2,2-pentamethylenediamine with 4-piperidone in the presence of a base such as sodium hydroxide. This reaction produces the desired this compound product. Other methods involve the use of Grignard reagents, such as ethylmagnesium bromide, and the use of a variety of catalysts.
Propiedades
IUPAC Name |
1-spiro[chromene-2,1'-cyclohexane]-4-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-11-19(12-6-1)15-17(20-13-7-2-8-14-20)16-9-3-4-10-18(16)21-19/h3-4,9-10,15H,1-2,5-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNHHAZJAVVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=C(C3=CC=CC=C3O2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)



![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)



